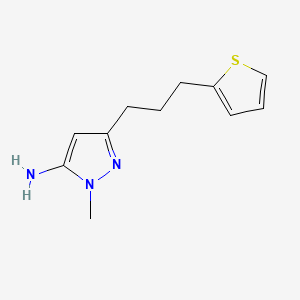

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring substituted with a thiophene group, which enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.

Substitution with Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole ring under basic conditions.

Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiophene ring or the pyrazole ring.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated thiophene derivatives react with nucleophiles such as amines or alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions).

Scientific Research Applications

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which can lead to the development of new drugs.

Medicine: Research has shown that pyrazole derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antitumor activities.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-(thiophen-2-yl)pyrazole: Similar structure but with a phenyl group instead of a methyl group, leading to different biological activities.

3-(Thiophen-2-yl)-1H-pyrazole-5-amine: Lacks the methyl group, which can affect its reactivity and biological properties.

1-Methyl-3-(phenyl)pyrazole: Contains a phenyl group instead of a thiophene group, resulting in different chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Biological Activity

1-Methyl-3-(3-(thiophen-2-yl)propyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may contribute to its activity against various biological targets. The following sections explore its synthesis, biological evaluation, and potential therapeutic applications.

- Molecular Formula : C₈H₁₀N₃S

- Molecular Weight : 182.25 g/mol

- CAS Number : 1239692-57-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with thiophene moieties. Various synthetic pathways have been reported, indicating the versatility of this compound in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strongly active |

| Escherichia coli | 0.50 | Moderately active |

| Pseudomonas aeruginosa | 0.75 | Weakly active |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its role as a potential therapeutic agent in inflammatory diseases.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit antitumor properties by targeting specific pathways involved in cancer cell proliferation. Preliminary studies on related compounds show promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Evaluation

In a study published by Mohamed et al., a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, the compound demonstrated potent activity against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Effects

A study exploring the anti-inflammatory properties of pyrazole derivatives highlighted that treatment with this compound led to a marked reduction in nitric oxide production in LPS-stimulated macrophages, suggesting its potential use in managing inflammatory conditions .

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-methyl-5-(3-thiophen-2-ylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H15N3S/c1-14-11(12)8-9(13-14)4-2-5-10-6-3-7-15-10/h3,6-8H,2,4-5,12H2,1H3 |

InChI Key |

ODBOOZVVUPRMCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CCCC2=CC=CS2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.